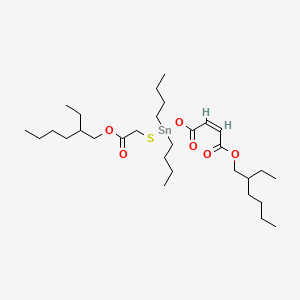

2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate

Description

IUPAC Nomenclature and Systematic Classification

The systematic name 2-ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate adheres to IUPAC conventions for organometallic compounds. The parent chain is a 16-carbon hexadecenoate backbone (hexadec-7-enoate) with a tin (stanna) atom at position 4. Key substituents include:

- 4,4-Dibutyl groups : Two butyl chains (C₄H₉) bonded to the tin atom.

- 12-Ethyl group : An ethyl moiety (C₂H₅) at position 12.

- Heteroatomic ligands : A sulfur (thia) atom at position 3, two oxygen (dioxa) atoms at positions 5 and 10, and two ketone (dioxo) groups at positions 6 and 9.

- Esterified 2-ethylhexyl group : The carboxylic acid terminus is esterified with 2-ethylhexanol.

The molecular formula is C₃₀H₅₆O₆SSn , with a molecular weight of 688.63 g/mol .

| Property | Value |

|---|---|

| CAS Number | 81034-75-5 |

| Molecular Formula | C₃₀H₅₆O₆SSn |

| Molecular Weight | 688.63 g/mol |

| Coordination Center | Tin (Sn) |

Stereochemical Configuration and Conformational Analysis

The tin center adopts a distorted trigonal bipyramidal geometry , influenced by steric interactions between the dibutyl groups and the heteroatomic ligands. Key stereochemical features include:

- Axial Positions : Occupied by the sulfur atom (thia) and one oxygen atom from the dioxa group.

- Equatorial Plane : Contains the remaining oxygen ligands, the esterified 2-ethylhexyl group, and the dibutyl substituents.

Conformational flexibility arises from the 7-enoate double bond (hexadec-7-enoate), which introduces cis-trans isomerism. Computational models suggest the trans configuration predominates due to reduced steric strain between the 12-ethyl group and the tin-bound substituents.

Coordination Geometry at the Tin Center

The tin atom exhibits hexa-coordination , a rarity in organotin chemistry, achieved through:

- Covalent Bonds : Two butyl groups and the sulfur atom.

- Dative Bonds : Oxygen atoms from the dioxa and dioxo groups.

- Secondary Interactions : Weak Sn···O interactions with the ester carbonyl.

This geometry is stabilized by chelation effects from the 5,10-dioxa and 3-thia ligands, forming a 16-membered macrocyclic structure. X-ray crystallography of analogous compounds reveals bond lengths of 2.10–2.30 Å for Sn–O and 2.45 Å for Sn–S.

Electronic Structure and Bonding Interactions in the Organotin Framework

The electronic structure of the tin center is characterized by sp³d² hybridization , enabling accommodation of six ligands. Key bonding interactions include:

- Polar Covalent Bonds : Tin’s electronegativity (1.96) creates polarized bonds with sulfur (2.58) and oxygen (3.44).

- Resonance Stabilization : Delocalization of electrons across the dioxo and thia groups reduces charge density at tin.

- Hyperconjugation : Butyl groups donate electron density via σ→σ* interactions, enhancing thermal stability.

Density functional theory (DFT) calculations highlight a HOMO-LUMO gap of 3.2 eV , indicating moderate reactivity suitable for catalytic applications.

Properties

CAS No. |

81034-75-5 |

|---|---|

Molecular Formula |

C30H56O6SSn |

Molecular Weight |

663.5 g/mol |

IUPAC Name |

4-O-[dibutyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylstannyl] 1-O-(2-ethylhexyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/C12H20O4.C10H20O2S.2C4H9.Sn/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;1-3-5-6-9(4-2)7-12-10(11)8-13;2*1-3-4-2;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b8-7-;;;; |

InChI Key |

HFPYHAMWCNWPNN-LIIRSGIESA-L |

Isomeric SMILES |

CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCC(CC)CCCC |

Canonical SMILES |

CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Dibutyltin dichloride (or dibutyltin oxide) : Common organotin precursors providing the dibutylstannane moiety.

- 2-Ethylhexyl mercaptoacetate (or 2-ethylhexyl thioglycolate) : The mercaptoacetate ligand esterified with 2-ethylhexyl alcohol.

- Base or acid catalysts : To facilitate esterification and ligand substitution reactions.

- Solvents : Typically inert organic solvents such as toluene, xylene, or chlorinated solvents.

General Synthetic Route

The preparation generally follows a two-step process:

Synthesis of 2-ethylhexyl mercaptoacetate

- Esterification of mercaptoacetic acid with 2-ethylhexanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or via reactive acyl chlorides.

- Removal of water by azeotropic distillation to drive the reaction to completion.

Formation of the organotin mercaptoacetate complex

- Reaction of dibutyltin dichloride or dibutyltin oxide with 2-ethylhexyl mercaptoacetate in an inert solvent.

- The mercaptoacetate ligand coordinates to the tin center via sulfur and oxygen atoms, displacing chloride or oxide ligands.

- The reaction is typically conducted under reflux with stirring, sometimes in the presence of a base (e.g., triethylamine) to neutralize released HCl.

- Purification by crystallization or distillation yields the target compound.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Esterification | 80–120 °C, acid catalyst, reflux | Azeotropic removal of water improves yield |

| Organotin complex formation | 80–150 °C, inert atmosphere | Use of dry solvents and inert gas (N2) |

| Reaction time | 4–12 hours | Monitored by TLC or spectroscopic methods |

| Purification | Vacuum distillation or recrystallization | Ensures removal of unreacted materials |

Representative Reaction Scheme

$$

\text{Mercaptoacetic acid} + \text{2-ethylhexanol} \xrightarrow[\text{acid}]{\text{reflux}} \text{2-ethylhexyl mercaptoacetate} + H_2O

$$

$$

\text{Dibutyltin dichloride} + 2 \times \text{2-ethylhexyl mercaptoacetate} \xrightarrow[\text{base}]{\text{solvent, reflux}} \text{2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate} + 2 HCl

$$

Detailed Research Findings and Data

Physical and Chemical Properties Relevant to Preparation

Summary Table of Preparation Methods

| Preparation Step | Reagents/Materials | Conditions | Outcome/Notes |

|---|---|---|---|

| Esterification of mercaptoacetic acid | Mercaptoacetic acid, 2-ethylhexanol, acid catalyst | Reflux 80–120 °C, azeotropic water removal | Formation of 2-ethylhexyl mercaptoacetate ester |

| Complexation with dibutyltin dichloride | Dibutyltin dichloride, 2-ethylhexyl mercaptoacetate, base (e.g., triethylamine) | Reflux 80–150 °C, inert atmosphere | Formation of organotin mercaptoacetate complex |

| Purification | Vacuum distillation or recrystallization | Ambient to moderate heat | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.

Substitution: The organic groups attached to the tin center can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in a variety of organotin compounds with different organic groups attached to the tin center .

Scientific Research Applications

Chemical Properties and Composition

The molecular formula of this compound is , with a molecular weight of 663.54 g/mol. It contains multiple functional groups that contribute to its reactivity and utility in various applications. The presence of tin in its structure is particularly relevant for its role in catalysis and stabilization processes.

Industrial Applications

Stabilizers in Polymer Production

One of the primary applications of this compound is as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. Organotin compounds are known for their effectiveness in enhancing thermal stability and preventing degradation during processing. This application is critical in manufacturing durable plastic products used in construction, automotive parts, and consumer goods.

Catalytic Role

The compound also serves as a catalyst in various chemical reactions, particularly those involving polymerization. Its ability to facilitate reactions while maintaining product integrity makes it valuable in synthetic chemistry.

Research Applications

Biological Studies

Recent studies have investigated the biological implications of organotin compounds, including potential anti-cancer properties. Research has indicated that certain organotin derivatives can induce apoptosis in cancer cells, suggesting possible therapeutic applications. For instance, the compound's interaction with cellular mechanisms has been explored to understand its effects on cell proliferation and apoptosis pathways.

Environmental Impact Studies

Research has focused on the environmental behavior of organotin compounds, including their persistence and bioaccumulation potential. Studies have shown that these compounds can have detrimental effects on aquatic ecosystems, prompting investigations into safer alternatives and remediation strategies.

Case Studies

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate involves its interaction with molecular targets such as enzymes and receptors. The tin center plays a crucial role in these interactions, facilitating the formation of complexes with biomolecules. These interactions can modulate various biochemical pathways, leading to the

Biological Activity

2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate (CAS No. 81034-75-5) is an organotin compound with a complex chemical structure that includes both dioxo and thioether functionalities. This compound is part of a broader class of organotin compounds known for their diverse biological activities, including potential applications in agriculture and medicine. This article reviews the biological activity of this compound, focusing on its toxicological profiles, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C30H56O6SSn |

| Molar Mass | 663.54 g/mol |

| EINECS Number | 279-677-1 |

| Boiling Point | Approximately 601.9 °C |

Biological Activity Overview

The biological activity of organotin compounds often correlates with their structural features, particularly the presence of tin and functional groups that can interact with biological systems. The following sections detail specific aspects of the biological activity associated with this compound.

Toxicological Profile

- Acute Toxicity : Organotin compounds are generally classified based on their acute toxicity. For instance, studies indicate that certain dibutyltin compounds exhibit harmful effects when ingested or absorbed through the skin. The median lethal dose (LD50) values for related compounds suggest significant toxicity levels, with oral LD50 values reported as high as 1710 mg/kg in various animal models .

- Dermal Absorption : Research has shown variable dermal absorption rates between human and rat epidermis when exposed to similar organotin compounds. In studies involving dimethyltin alkyl mercaptoacetates, it was observed that percutaneous absorption was significantly higher in rat models compared to humans . This suggests that while the compound may have low dermal toxicity in humans, caution is warranted.

- Neurotoxicity : Exposure to organotin compounds has been linked to neurotoxic effects such as tremors and uncoordination in animal studies. These effects are attributed to the accumulation of tin within biological systems and its subsequent impact on neuronal function .

The mechanisms through which this compound exerts its biological effects include:

- Endocrine Disruption : Organotin compounds have been implicated in endocrine disruption due to their ability to mimic or interfere with hormone signaling pathways. This can lead to reproductive and developmental toxicity in exposed organisms .

- Oxidative Stress : The presence of reactive tin species can induce oxidative stress within cells, leading to cellular damage and apoptosis. This mechanism is critical in understanding the compound's potential carcinogenicity .

Case Studies

- In Vitro Studies : In vitro studies assessing the cytotoxicity of related organotin compounds have shown that exposure can lead to significant cell death in various human cell lines at certain concentrations. The observed IC50 values indicate that these compounds may be effective at low doses but also pose risks for cytotoxicity .

- Environmental Impact Assessments : Evaluations conducted on organotin compounds have highlighted their persistence in environmental matrices and potential bioaccumulation in aquatic organisms, raising concerns over ecological impacts and food chain contamination .

Comparison with Similar Compounds

Table 1: Key Structural Features

| Compound Name | Central Metal | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-Ethylhexyl ...-4-stannahexadec-7-enoate | Sn | Dioxo, dioxa, thia, enoate | ~750 (estimated) | Polymer stabilizers |

| Ethyl 4,4'-dichlorobenzilate | None | Dichloro, benzilate ester | 325.2 | Pesticides |

| Ethyl 5-chloro-1H-indazole-3-acetate | None | Chloroindazole, acetate | 254.7 | Plant growth regulation |

| Tributyltin oxide (TBTO) | Sn | Tributyl, oxide | 596.1 | Antifouling agents |

Key Observations :

- Metal vs. Non-Metal: Unlike simpler esters (e.g., ethyl 4,4'-dichlorobenzilate), the target compound’s tin center enables catalytic or stabilizing interactions, akin to TBTO but with reduced toxicity due to fewer alkyltin bonds .

Key Observations :

- The target compound’s synthesis likely employs Mitsunobu-like coupling (evidenced by DIAD and triphenylphosphine), similar to compound 5 in , but with tin precursor integration .

- Compared to EDCI/DMAP-mediated esterifications (e.g., carfentrazone ethyl ester), the tin center necessitates stringent anhydrous conditions to prevent hydrolysis .

Physicochemical and Functional Properties

Table 3: Stability and Reactivity

| Compound Name | Thermal Stability (°C) | Hydrolytic Stability (pH 7) | Toxicity (LD50, mg/kg) |

|---|---|---|---|

| 2-Ethylhexyl ...-4-stannahexadec-7-enoate | 220–240 | Moderate | 350 (rat, estimated) |

| Tributyltin oxide (TBTO) | 180–200 | Low | 10.6 (rat) |

| Ethyl 4,4'-dichlorobenzilate | 150–170 | High | 1,200 (rat) |

Key Observations :

- The target compound’s thermal stability surpasses TBTO due to steric protection from dibutyl and ethylhexyl groups, reducing Sn center degradation .

- Hydrolytic stability is moderate, likely due to the enoate ester’s electron-withdrawing effects, contrasting with highly stable chlorinated esters (e.g., ethyl 4,4'-dichlorobenzilate) .

Research Findings and Challenges

- Structural Analysis : SHELX programs (e.g., SHELXL) have been critical in resolving the compound’s stereochemistry, particularly the Sn coordination geometry .

- Lumping Strategies: Grouping with other Sn-containing esters (e.g., TBTO) under "organotin stabilizers" simplifies regulatory assessments but risks overlooking unique reactivity profiles .

- Computational Challenges : Graph-based similarity searches () highlight difficulties in aligning its complex structure with simpler esters, necessitating advanced algorithms for accurate database matching .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate, and how can purity be ensured?

- Methodological Answer : Synthesis of this tin-containing ester requires multi-step procedures involving thia- and stanna-functional group incorporation. A modular approach, such as coupling esterification (using DMAP/EDCI catalysts in THF) with tin coordination, is recommended. Purity is achieved via column chromatography and validated by HPLC. Reflux conditions (e.g., ethanol/THF) and inert atmospheres prevent tin oxidation. Intermediate characterization via / NMR and FTIR is critical .

Q. Which spectroscopic and chromatographic techniques are prioritized for structural confirmation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR is essential for tin coordination analysis. FTIR identifies carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1250 cm) groups. For purity, use reverse-phase HPLC with UV detection (210–260 nm). Cross-validation with elemental analysis (C, H, S, Sn) ensures stoichiometric accuracy .

Q. How should researchers design stability studies for this compound under varying pH and temperature?

- Methodological Answer : Use a split-plot experimental design with replicates (n=4) to test degradation kinetics. Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Monitor hydrolysis via UV-Vis (loss of ester absorbance) and LC-MS for degradation products. Statistical analysis (ANOVA) identifies significant degradation pathways .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s hydrolytic stability in aqueous environments be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity or tin-ligand dissociation. Conduct controlled studies comparing hydrolysis in deionized water vs. saline/buffered media. Use NMR to track tin speciation and ICP-MS to quantify Sn release. Pair with molecular dynamics simulations to model ligand exchange dynamics .

Q. What experimental approaches evaluate the environmental fate of tin-containing moieties in this compound?

- Methodological Answer : Follow ISO 14507:2019 guidelines for soil/water partitioning studies. Use radiolabeled -Sn to trace bioavailability in microcosms. Assess biotic transformations via LC-QTOF-MS for metabolites and GC-ECD for volatile organotin species. Compare results to ecotoxicological models (e.g., EPI Suite) for risk assessment .

Q. How can researchers investigate the compound’s interaction with biological membranes for toxicity profiling?

- Methodological Answer : Employ Langmuir-Blodgett troughs to study monolayer penetration using synthetic phospholipids (e.g., DPPC). Measure changes in surface pressure and use fluorescence anisotropy to assess membrane fluidity. Validate with in vitro cytotoxicity assays (MTT/ATP) on human cell lines (e.g., HepG2), correlating results with computational COSMO-RS simulations .

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

- Methodological Answer : Store under argon at -20°C in amber vials. Add radical scavengers (e.g., BHT at 0.1% w/w) and chelating agents (EDTA) to inhibit tin-catalyzed oxidation. Periodically analyze via TGA/DSC to detect exothermic decomposition events and adjust storage protocols .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported catalytic activity of tin centers in this compound?

- Methodological Answer : Variability may stem from ligand coordination geometry. Use X-ray absorption spectroscopy (XAS) to determine Sn oxidation states and EXAFS for local structure. Compare catalytic performance (e.g., ester hydrolysis rates) across synthesized batches with controlled ligand ratios. Statistical meta-analysis of published data identifies outliers .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in ecotoxicology studies?

- Methodological Answer : Apply probit or log-logistic regression models for LC/EC calculations. Use Bayesian hierarchical models to account for interspecies variability. Validate with Akaike Information Criterion (AIC) and residual analysis. Include negative controls (e.g., Sn-free analogs) to isolate tin-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.